

Application Notes and Protocols for Quality Control of ^{18}F -AZD4694

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Compound of Interest

Compound Name: AZD4694 Precursor

Cat. No.: B15615925

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Introduction

^{18}F -AZD4694, also known as ^{18}F -NAV4694, is a positron emission tomography (PET) radioligand with high affinity and selectivity for β -amyloid plaques, a key neuropathological hallmark of Alzheimer's disease. Its use of the fluorine-18 radioisotope, with a half-life of approximately 110 minutes, facilitates centralized production and distribution for widespread clinical and research applications.

Robust quality control (QC) is imperative to ensure the safety, identity, strength, purity, and quality of the ^{18}F -AZD4694 radiopharmaceutical before administration. These application notes provide a comprehensive overview of the QC testing protocols for ^{18}F -AZD4694, compiled from published research and general guidelines for PET radiopharmaceuticals as outlined in the United States Pharmacopeia (USP) and European Pharmacopoeia (Ph. Eur.).

Quality Control Specifications

The following table summarizes the key quality control tests, specifications, and typical analytical methods for the final sterile formulation of ^{18}F -AZD4694.

Parameter	Acceptance Criteria	Typical Analytical Method
1. Appearance	Clear, colorless solution, free of visible particles	Visual Inspection
2. pH	4.5 - 7.5	pH meter or pH strips
3. Radionuclide Identity	Fluorine-18	Gamma-ray spectroscopy (peak at 511 keV)
4. Radionuclide Purity	≥ 99.5%	Gamma-ray spectroscopy, half-life determination
5. Half-life	105 - 115 minutes	Dose calibrator or gamma counter
6. Radiochemical Identity	Retention time of the main radioactive peak corresponds to that of the ¹⁸ F-AZD4694 reference standard	High-Performance Liquid Chromatography (HPLC)
7. Radiochemical Purity	≥ 95%	High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC)
8. Specific Activity	≥ 50 GBq/μmol (1350 Ci/mmol) at time of injection	High-Performance Liquid Chromatography (HPLC)
9. Residual Solvents	Ethanol: < 5000 ppm Acetonitrile: < 410 ppm DMSO: < 5000 ppm	Gas Chromatography (GC)
10. Sterility	No microbial growth	Membrane filtration sterility testing (as per USP <71> or Ph. Eur. 2.6.1)
11. Bacterial Endotoxins	< 175 EU / V (where V is the maximum recommended dose in mL)	Limulus Amebocyte Lysate (LAL) test (as per USP <85> or Ph. Eur. 2.6.14)

12. Filter Integrity

Pass (e.g., Bubble Point Test)

Bubble Point Test or Pressure
Hold Test

Experimental Protocols

Visual Inspection

Methodology:

- Place the final product vial in a lead-shielded viewing container.
- Visually inspect the solution against a black and a white background.
- The solution should be clear, colorless, and free from any particulate matter.

pH Determination

Methodology:

- Withdraw a small aliquot (e.g., 10-20 μL) of the final product.
- Apply the aliquot to a calibrated pH meter with a micro-electrode or a validated pH strip.
- Record the pH value. It should be within the range of 4.5 to 7.5.

Radionuclide Identity and Purity

Methodology:

- Gamma-ray Spectroscopy:
 - Place a sample of the ^{18}F -AZD4694 solution in a gamma-ray spectrometer.
 - Acquire the spectrum. The primary photopeak should be at 511 keV, which is characteristic of positron annihilation.^[1]
 - Assess for the presence of other gamma-emitting impurities. The total contribution from other radionuclides should not exceed 0.5%.

- Half-life Determination:
 - Measure the radioactivity of a sample in a dose calibrator at an initial time (t_0).
 - Record the activity (A_0).
 - After a known time interval (t), measure the activity again (A_t).
 - Calculate the half-life using the decay formula: $A_t = A_0 * e^{(-\lambda t)}$, where $\lambda = 0.693 / T_{1/2}$.
 - The calculated half-life should be between 105 and 115 minutes.[1][2]

Radiochemical Identity and Purity (HPLC)

Methodology:

- HPLC System: A standard HPLC system equipped with a UV detector (set at a wavelength appropriate for AZD4694, e.g., 254 nm or 280 nm) and a radioactivity detector in series.
- Column: A reverse-phase C18 column (e.g., Phenomenex Luna C18, 5 μ m, 250 x 4.6 mm) is commonly used.
- Mobile Phase: A mixture of acetonitrile and a buffer (e.g., 10-20 mM ammonium formate or phosphate buffer). An isocratic or gradient elution can be used. A typical mobile phase could be Acetonitrile:Water (or buffer) in a 40:60 to 60:40 ratio.[3]
- Flow Rate: Typically 1.0 mL/min.
- Procedure:
 - Inject a small volume (e.g., 10-20 μ L) of the ^{18}F -AZD4694 reference standard (non-radioactive) to determine its retention time via UV detection.
 - Inject a small volume of the ^{18}F -AZD4694 final product.
 - The retention time of the major radioactive peak should match the retention time of the reference standard. A typical retention time for ^{18}F -AZD4694 (also known as ^{18}F -NAV4694) has been reported to be around 17.6 ± 0.8 minutes.[4]

- Calculate the radiochemical purity by integrating the area of all radioactive peaks in the chromatogram. The area of the ^{18}F -AZD4694 peak should be $\geq 95\%$ of the total radioactive peak area.

Specific Activity (HPLC)

Methodology:

- Perform the HPLC analysis as described above for radiochemical purity.
- Generate a calibration curve using known concentrations of the AZD4694 reference standard and their corresponding UV peak areas.
- Determine the mass of AZD4694 in the injected volume of the final product by comparing its UV peak area to the calibration curve.
- Measure the total radioactivity of the injected volume using the radioactivity detector, corrected for the injection volume.
- Calculate the specific activity as the amount of radioactivity per unit mass (e.g., in GBq/ μmol).

Residual Solvent Analysis (Gas Chromatography)

Methodology:

- GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID).
- Column: A suitable capillary column for solvent analysis (e.g., AT-624).[5]
- Injector and Detector Temperature: Typically set around 200-250°C.
- Oven Program: A temperature gradient program to separate the solvents of interest (e.g., initial temperature of 40°C, hold for 2 minutes, then ramp to 220°C).
- Procedure:

- Prepare standard solutions of the potential residual solvents (e.g., ethanol, acetonitrile, DMSO) at known concentrations to generate calibration curves.[\[6\]](#)
- Inject a known volume of the ^{18}F -AZD4694 final product into the GC.
- Identify and quantify any residual solvents by comparing their retention times and peak areas to the calibration curves.[\[7\]](#)[\[8\]](#)
- The concentration of each solvent must be below the limits specified in the acceptance criteria.

Sterility Testing

Methodology: Due to the short half-life of ^{18}F , sterility testing is typically performed retrospectively. The product is released for use before the results are available, making process validation and aseptic technique critical.[\[9\]](#)

- Method: Membrane filtration method as per USP <71> or Ph. Eur. 2.6.1 is the standard.
- Procedure:
 - Aseptically filter the entire batch or a representative sample through a 0.22 μm sterile membrane filter.
 - The filter is then transferred to appropriate culture media (e.g., Fluid Thioglycollate Medium for bacteria and Soybean-Casein Digest Medium for fungi).
 - Incubate the media for 14 days and observe for any signs of microbial growth.

Bacterial Endotoxin Testing (LAL Test)

Methodology:

- Method: The Limulus Amebocyte Lysate (LAL) test, typically a kinetic chromogenic or turbidimetric method, is used as per USP <85> or Ph. Eur. 2.6.14.[\[10\]](#)[\[11\]](#)
- Procedure:

- A sample of the final ^{18}F -AZD4694 product is diluted with LAL reagent water. The dilution factor must not exceed the Maximum Valid Dilution (MVD).
- The sample is added to the LAL reagent.
- The reaction is monitored using a specialized instrument (e.g., a microplate reader).
- The endotoxin level is quantified against a standard curve. The result must be below the established limit. Rapid testing methods that provide results within 15-20 minutes are highly recommended for short-lived PET radiopharmaceuticals.[\[12\]](#)[\[13\]](#)

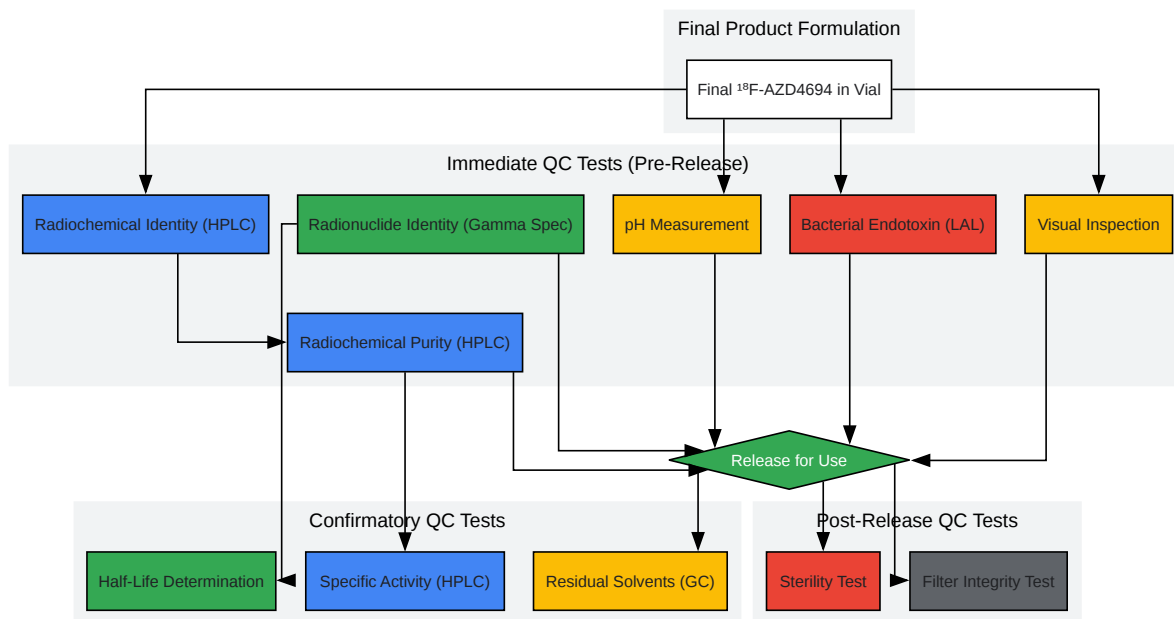
Filter Integrity Testing

Methodology:

- Method: A non-destructive test such as the Bubble Point Test is performed on the 0.22 μm sterilizing filter after filtration of the product batch.[\[14\]](#)
- Procedure:
 - After the product has passed through the filter, the upstream side of the wetted filter is pressurized with a gas (e.g., nitrogen).
 - The pressure is gradually increased until a continuous stream of bubbles is observed downstream.
 - This "bubble point" pressure is compared to the manufacturer's specification for the filter. A pressure value meeting or exceeding the specification indicates that the filter maintained its integrity.

Workflow and Visualization

The overall quality control workflow for ^{18}F -AZD4694 is a sequential process designed to ensure all specifications are met before the product is released for clinical or research use.



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Caption: Quality Control Workflow for ^{18}F -AZD4694.

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